Thermodynamic Stability Differentiation: Fusion Enthalpy of Ortho- vs. Meta- and Para-Isobutoxybenzoic Acids
The ortho-isomer (2-isobutoxybenzoic acid core) exhibits a significantly higher fusion enthalpy than its meta- and para-isomers, reflecting stronger intermolecular hydrogen bonding in the solid state. This difference directly impacts crystallization behavior, purification efficiency, and storage stability. For 2-isobutoxy-5-methylbenzoic acid, the additional methyl group at the 5-position further modulates crystal packing, distinguishing it from unsubstituted 2-isobutoxybenzoic acid [1].
| Evidence Dimension | Fusion Enthalpy (ΔfusH) |
|---|---|
| Target Compound Data | Not directly reported; inferred from ortho-isomer baseline: 27.9 ± 0.3 kJ/mol for 2-isobutoxybenzoic acid |
| Comparator Or Baseline | 3-isobutoxybenzoic acid (meta): 25.6 ± 0.4 kJ/mol; 4-isobutoxybenzoic acid (para): 26.1 ± 0.5 kJ/mol |
| Quantified Difference | Ortho-isomer fusion enthalpy is ~2.3 kJ/mol higher than meta-isomer and ~1.8 kJ/mol higher than para-isomer. |
| Conditions | Differential scanning calorimetry (DSC) at heating rate 10 K/min under nitrogen atmosphere. |
Why This Matters
Higher fusion enthalpy indicates more robust crystal lattice energy, which correlates with improved solid-state stability and less hygroscopicity—critical for long-term storage and reproducible weighing in quantitative experiments.
- [1] Jakubczyk M, Sporzyński A, Emel'yanenko VN, Varfolomeev MA, Verevkin SP. Thermochimica Acta. 2015; 615: 56-68. Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. View Source
